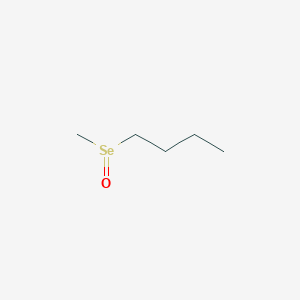
1-(Methaneseleninyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methaneseleninyl)butane is an organoselenium compound characterized by the presence of a selenium atom bonded to a butane chain
Preparation Methods
The synthesis of 1-(Methaneseleninyl)butane typically involves the reaction of butane with methaneseleninic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Methaneseleninyl)butane undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include selenoxides, selenones, and various substituted butane derivatives.
Scientific Research Applications
1-(Methaneseleninyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Methaneseleninyl)butane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial for its biological effects, including the modulation of cellular redox status and the protection of cells from oxidative damage. The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and redox regulation.
Comparison with Similar Compounds
1-(Methaneseleninyl)butane can be compared to other organoselenium compounds, such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological roles.
Selenobutane: A similar compound with selenium bonded to a butane chain, but differing in the specific functional groups attached. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other organoselenium compounds.
Properties
CAS No. |
651054-33-0 |
|---|---|
Molecular Formula |
C5H12OSe |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1-methylseleninylbutane |
InChI |
InChI=1S/C5H12OSe/c1-3-4-5-7(2)6/h3-5H2,1-2H3 |
InChI Key |
HOIMWMRBIHDJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


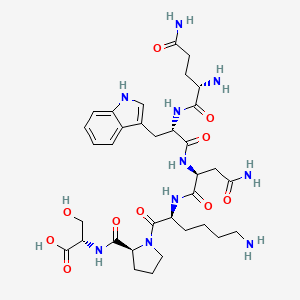
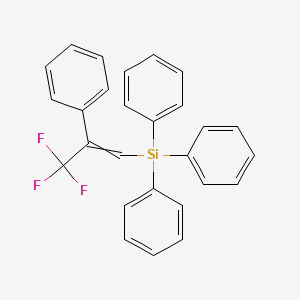
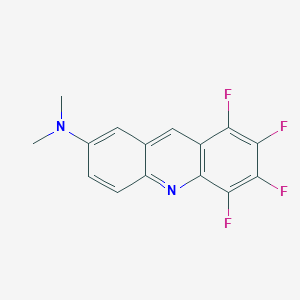


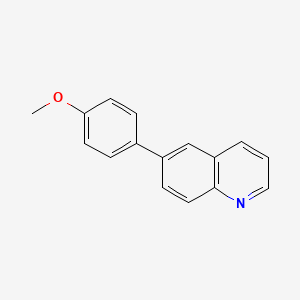
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)

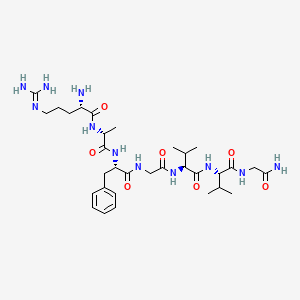
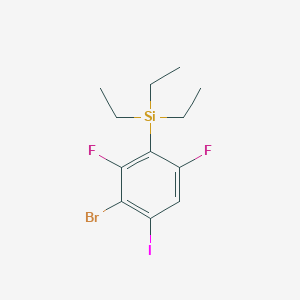

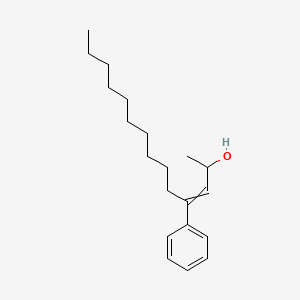
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)
